3-Amino-5-phenylthiophene-2-carbohydrazide
Overview
Description
3-Amino-5-phenylthiophene-2-carbohydrazide is a chemical compound with the molecular formula C11H11N3OS and a molecular weight of 233.29 g/mol . This compound is characterized by the presence of an amino group, a phenyl group, and a thiophene ring, making it a versatile molecule in various chemical reactions and applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-5-phenylthiophene-2-carbohydrazide typically involves the reaction of 3-amino-5-phenylthiophene-2-carboxylic acid with hydrazine hydrate under reflux conditions . The reaction is carried out in a suitable solvent, such as ethanol or methanol, and requires heating to facilitate the formation of the carbohydrazide derivative .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity .
Chemical Reactions Analysis
Types of Reactions
3-Amino-5-phenylthiophene-2-carbohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: The amino and phenyl groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .
Scientific Research Applications
3-Amino-5-phenylthiophene-2-carbohydrazide has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 3-Amino-5-phenylthiophene-2-carbohydrazide involves its interaction with specific molecular targets and pathways. The amino and phenyl groups play a crucial role in binding to target molecules, facilitating various biochemical reactions . The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 3-Amino-5-phenylthiophene-2-carboxylic acid
- 3-Amino-5-phenylthiophene-2-carboxamide
- 3-Amino-5-phenylthiophene-2-thiol
Uniqueness
3-Amino-5-phenylthiophene-2-carbohydrazide is unique due to its carbohydrazide functional group, which imparts distinct chemical reactivity and potential biological activities compared to its analogs . This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
3-amino-5-phenylthiophene-2-carbohydrazide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3OS/c12-8-6-9(7-4-2-1-3-5-7)16-10(8)11(15)14-13/h1-6H,12-13H2,(H,14,15) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ROKLCALOHFBIDA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=C(S2)C(=O)NN)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501327876 | |
Record name | 3-amino-5-phenylthiophene-2-carbohydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501327876 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
16.4 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24836750 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
521093-34-5 | |
Record name | 3-amino-5-phenylthiophene-2-carbohydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501327876 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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